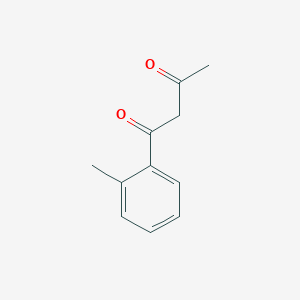

1-o-Tolylbutane-1,3-dione

Description

General Significance of 1,3-Diketones as Versatile Organic Scaffolds

1,3-Diketones, also known as β-diketones, are organic compounds containing two carbonyl groups separated by a single carbon atom. fiveable.me This structural arrangement confers unique chemical properties that make them highly valuable intermediates in organic synthesis. fiveable.mebohrium.comcambridgescholars.comingentaconnect.com The presence of two electron-withdrawing carbonyl groups increases the acidity of the hydrogen atoms on the central carbon (the α-carbon), facilitating the formation of a stabilized enolate ion. fiveable.me This reactivity is central to their utility.

The versatility of 1,3-diketones allows them to serve as fundamental building blocks for a wide array of more complex molecules. ingentaconnect.com They are key reactants in many classic named reactions, including the Claisen condensation, which is a primary method for their synthesis. bohrium.comcambridgescholars.com Their ability to undergo various cyclization and condensation reactions makes them indispensable precursors for the synthesis of diverse carbocyclic and heterocyclic structures, such as pyrazoles, pyrimidines, and quinoline (B57606) derivatives. fiveable.mebohrium.com

Furthermore, 1,3-diketones are widely represented in natural products and are precursors to compounds with significant biological activities, including antioxidant, antitumor, and antimicrobial properties. ingentaconnect.comacs.org In the field of coordination chemistry, the enolate form of β-diketones acts as a bidentate ligand, capable of forming stable complexes with a wide range of metal ions. cambridgescholars.comingentaconnect.com These metal complexes have applications in catalysis and materials science, for instance, in the development of luminescent materials and as catalysts in industrial processes. bohrium.comcambridgescholars.comlibretexts.org

Structural Characteristics of 1-o-Tolylbutane-1,3-dione within the β-Diketone Class

This compound belongs to the family of aryl-substituted β-diketones. Its structure consists of a butane-1,3-dione core where one of the carbonyl groups is attached to an ortho-tolyl group (a benzene (B151609) ring substituted with a methyl group at the adjacent position). The other carbonyl is attached to a methyl group.

A defining characteristic of β-diketones, including this compound, is their existence as a rapid equilibrium of two tautomeric forms: the diketo form and the enol form. encyclopedia.puborganicchemistrytutor.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. encyclopedia.pub For most simple ketones, the keto form is overwhelmingly predominant at equilibrium. However, for 1,3-diketones, the enol form is significantly stabilized by two main factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. organicchemistrytutor.comlibretexts.org

In the case of aryl-substituted β-diketones like 1-phenylbutane-1,3-dione, the enol form where the double bond is conjugated with the phenyl ring is generally more stable due to extended π-conjugation. stackexchange.com For this compound, the presence of the ortho-methyl group on the phenyl ring can introduce steric effects that may influence the planarity of the system and thus the extent of conjugation, potentially altering the keto-enol equilibrium compared to its unsubstituted phenyl or para-tolyl counterparts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56290-54-1 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol biosynth.com |

| Appearance | Solid |

Note: Data for the ortho-isomer is limited. Properties for the related para-isomer, 1-(p-tolyl)butane-1,3-dione (CAS 4023-79-4), are more widely reported and include a melting point of 53-55°C. lookchem.comechemi.complos.org

Research Landscape and Emerging Trends for Aryl-Substituted Butane-1,3-diones

Aryl-substituted butane-1,3-diones are significant intermediates in modern synthetic chemistry. Research has demonstrated their utility in constructing complex molecular architectures. For example, both 1-(p-tolyl)butane-1,3-dione and 1-(o-tolyl)butane-1,3-dione have been employed in domino benzannulation reactions to synthesize complex polycyclic compounds like indeno[1,2-a]fluorene-7,12-diones. thieme-connect.com

A notable trend in this area is the synthesis and application of fluorinated aryl-butane-1,3-diones. The introduction of fluorine atoms or trifluoromethyl (CF₃) groups can significantly alter the electronic properties, lipophilicity, and thermal stability of the molecules. bldpharm.com For instance, 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione (B103991) (CAS 163266-02-2) and its meta- and para-isomers are used as precursors in the synthesis of more complex fluorinated molecules, including triazoles and potential pharmaceutical agents. iucr.orgalfachemic.com The enhanced electron-withdrawing nature of fluorinated substituents can increase the reactivity of these diketones in certain reactions.

Furthermore, the development of novel materials with specific functionalities is an active area of research. Tetra-aryl substituted 1,3-butadiene (B125203) derivatives, which can be synthesized from aryl-diketone precursors, have been shown to exhibit aggregation-enhanced emission (AEE) and mechanochromic fluorescence, where the emission color changes in response to mechanical stimuli. nih.gov This highlights the potential of aryl-substituted diketone scaffolds in the creation of advanced materials for optoelectronic applications.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 56290-54-1 | C₁₁H₁₂O₂ |

| 1-(p-Tolyl)butane-1,3-dione | 4023-79-4 | C₁₁H₁₂O₂ |

| 1-Phenylbutane-1,3-dione | 93-91-4 | C₁₀H₁₀O₂ |

| Acetylacetone (B45752) (2,4-Pentanedione) | 123-54-6 | C₅H₈O₂ |

| 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione | 163266-02-2 | C₁₁H₉F₃O₂ |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 720-94-5 | C₁₁H₉F₃O₂ |

| 4,4,4-Trifluoro-1-(m-tolyl)butane-1,3-dione | 53764-99-1 | C₁₁H₉F₃O₂ |

| 1-Azido-2,3,4,5,6-pentafluorobenzene | 1452-96-6 | C₆F₅N₃ |

| 5-Acetyl-6-(o-tolyl)indeno[1,2-a]fluorene-7,12-dione | Not Available | C₂₇H₁₈O₃ |

| 5-Acetyl-6-(p-tolyl)indeno[1,2-a]fluorene-7,12-dione | Not Available | C₂₇H₁₈O₃ |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAFBIMJKFWSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557867 | |

| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56290-54-1 | |

| Record name | 1-(2-Methylphenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56290-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 O Tolylbutane 1,3 Dione and Its Derivatives

Classical Condensation Reactions for β-Diketone Formation

The most established and widely utilized method for synthesizing 1,3-diketones is the Claisen condensation, which involves the reaction between a ketone and an ester in the presence of a strong base. nih.gov

Claisen-Type Condensations in the Synthesis of Aryl-Butane-1,3-diones

The Claisen condensation is a robust method for producing aryl-butane-1,3-diones. In a typical reaction, an aryl methyl ketone, such as 1-o-tolylethanone, reacts with an ester like ethyl acetate. The process is initiated by a strong base, which deprotonates the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Subsequent elimination of an alkoxide group leads to the formation of the β-diketone. fiveable.me

For instance, the synthesis of 1-p-tolylbutane-1,3-dione has been achieved with an 83% yield from 1-p-tolylethanone. plos.org Similarly, 1-phenylbutane-1,3-dione was synthesized from acetophenone (B1666503) with an 87% yield. plos.org The general reaction scheme for the synthesis of aryl-butane-1,3-diones via Claisen condensation is as follows:

Key parameters for a successful Claisen condensation include the use of strong bases and anhydrous conditions to ensure the formation of the enolate and prevent side reactions. fiveable.me

Regioselective and Stereoselective Synthetic Pathways

Modern synthetic chemistry has seen the development of more sophisticated methods that offer greater control over the reaction's outcome, leading to specific isomers of substituted 1,3-diketones.

One-Pot Synthesis Strategies for Substituted 1-Tolylbutane-1,3-dione Systems

One-pot syntheses provide an efficient and atom-economical route to complex molecules. For example, a series of new 4-hydroxy-2-thioxo-4-trifluoromethyl-hexahydro-pyrimidin-5-yl]-p-tolyl-methanone derivatives were synthesized through a one-pot, three-component reaction. This reaction utilized 4,4,4-trifluoro-1-p-tolyl-butane-1,3-dione, thiourea, and various substituted benzaldehydes. figshare.com

Another one-pot procedure involves a rhodium-catalyzed reductive α-acylation of enones. For example, 2-methyl-1-p-tolylbutane-1,3-dione was synthesized from p-toluoyl chloride and methyl vinyl ketone in the presence of a rhodium catalyst and diethylzinc (B1219324), yielding the product in 57% yield. amazonaws.com

| Reactants | Product | Yield | Reference |

| 4,4,4-trifluoro-1-p-tolyl-butane-1,3-dione, thiourea, substituted benzaldehydes | 4-hydroxy-2-thioxo-4-trifluoromethyl-hexahydro-pyrimidin-5-yl]-p-tolyl-methanone derivatives | - | figshare.com |

| p-Toluoyl chloride, methyl vinyl ketone | 2-Methyl-1-p-tolylbutane-1,3-dione | 57% | amazonaws.com |

Catalytic Approaches for 1,3-Diketone Synthesis

Catalytic methods offer mild and efficient alternatives to classical condensation reactions. Metal-based catalysts and organocatalysts have been successfully employed in the synthesis of 1,3-diketones. nih.gov For instance, a rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones with acid chlorides in the presence of diethylzinc provides a chemoselective method for acylation at the α-position. amazonaws.com

Furthermore, catalytic oxidative cleavage of 1,3-diketones to produce carboxylic acids has been demonstrated using iodine under aerobic photooxidation. organic-chemistry.org While this is a cleavage reaction, it highlights the utility of catalytic methods in the broader chemistry of 1,3-diketones.

Recent advancements have also focused on the catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones, which are valuable building blocks for natural products and ligands. rsc.orgacs.org These methods often employ organo-cation catalysis or chiral isothiourea catalysts to achieve high enantioselectivities. rsc.orgacs.org

Derivatization Strategies from 1-o-Tolylbutane-1,3-dione Precursors

This compound and its analogs serve as versatile precursors for the synthesis of a wide array of derivatives, including heterocyclic compounds and other functionalized molecules.

Synthesis of 2-Hydroxyimino Derivatives of 1-Tolylbutane-1,3-dione

The synthesis of 2-hydroxyimino derivatives of 1,3-diketones is a common derivatization strategy. While specific examples for this compound were not found in the provided search results, the general methodology involves the reaction of the 1,3-dione with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This reaction typically occurs at the active methylene (B1212753) group between the two carbonyls.

Other derivatizations of tolylbutane-1,3-diones include the synthesis of 2-diazo-1-p-tolylbutane-1,3-dione and its use in cascade reactions to form substituted pyridines. lookchem.com Additionally, 2-(ethylthio(arylamino)methylene)-1-p-tolylbutane-1,3-dione has been synthesized and used in Vilsmeier cyclization to produce 3-aroyl-5-formyl-4-halo pyridin-2(1H)-ones. rsc.org 1-(o-Tolyl)butane-1,3-dione has also been employed in domino benzannulation reactions to create complex polycyclic structures like indeno[1,2-a]fluorene-7,12-diones. thieme-connect.com

| Precursor | Reagents | Product | Reference |

| 1-p-Tolylbutane-1,3-dione | Nitrosating agent | 2-Hydroxyimino-1-p-tolylbutane-1,3-dione (general) | - |

| 1-p-Tolylbutane-1,3-dione | - | 2-Diazo-1-p-tolylbutane-1,3-dione | lookchem.com |

| 1-p-Tolylbutane-1,3-dione, isorhodanides, bromoethane | K₂CO₃ | 2-(Ethylthio(phenylamino)methylene)-1-p-tolylbutane-1,3-dione | rsc.org |

| 1-(o-Tolyl)butane-1,3-dione | 2,3-Dibromoindenone | 5-Acetyl-6-(o-tolyl)indeno[1,2-a]fluorene-7,12-dione | thieme-connect.com |

Introduction of Halogenated Moieties (e.g., Trifluoromethyl) onto the 1,3-Diketone Scaffold

The incorporation of halogen atoms, particularly fluorine and the trifluoromethyl (CF₃) group, into the structure of β-diketones like this compound can significantly alter their chemical and physical properties. The high electronegativity and unique characteristics of fluorine can enhance acidity, lipophilicity, and metabolic stability, making these halogenated derivatives valuable synthons for various applications. rsc.org Methodologies for introducing these moieties can be broadly categorized into two main strategies: the synthesis of the diketone from halogenated precursors and the direct halogenation of a pre-existing diketone scaffold.

Synthesis via Halogenated Building Blocks

The most common and direct method for synthesizing trifluoromethylated β-diketones is the Claisen condensation. This reaction involves the acylation of a ketone with a fluorinated ester. nih.gov For the synthesis of a compound like 4,4,4-trifluoro-1-(o-tolyl)butane-1,3-dione (B103991), this typically involves the reaction of 2'-methylacetophenone (B146604) with an ethyl trifluoroacetate (B77799) in the presence of a strong base, such as sodium methoxide (B1231860) or sodium hydride. nih.govnih.gov

This approach is versatile and has been used to prepare a variety of aryl β-diketones with perfluorinated side chains. nih.gov The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated ester.

A similar strategy was employed in the synthesis of 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione, highlighting the utility of this method for various substituted aromatic ketones. nih.gov

Table 1: Claisen Condensation for Synthesis of Trifluoromethylated β-Diketones

| Ketone Precursor | Acylating Agent | Base | Product |

| 2'-Methylacetophenone | Ethyl trifluoroacetate | Sodium Hydride (NaH) | 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione |

| 4'-Methoxyacetophenone | Ethyl trifluoroacetate | Sodium Methoxide (NaOMe) | 1,1,1-Trifluoro-4-(4-methoxyphenyl)butan-2,4-dione nih.gov |

| 2-Acetylthiophene | Fluorinated Esters | Not specified | 2-Thienyl diketones with perfluorinated side chains nih.gov |

Another key reagent for introducing the trifluoromethyl group is (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. semanticscholar.org This reagent allows for the nucleophilic trifluoromethylation of carbonyl compounds. While it does not directly form the diketone, it can be used to create trifluoromethylated ketones which can then be used as precursors in subsequent reactions. The activation of TMSCF₃ with a fluoride (B91410) source generates a trifluoromethide anion equivalent, which can attack a carbonyl group. semanticscholar.org

Direct Halogenation of the 1,3-Diketone Scaffold

Direct halogenation typically occurs at the α-position (the central methylene carbon) of the 1,3-diketone, which is activated by the two adjacent carbonyl groups. A variety of reagents and methods have been developed for this purpose. mdpi.com

For α-iodination, a system using iodine (I₂) or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in DMSO has been shown to be effective for 1,3-dicarbonyl compounds. mdpi.com Another approach involves using an oxidant such as m-iodobenzoic acid in conjunction with an iodine source. mdpi.com

For α-bromination and α-chlorination, reagents like copper(II) bromide (CuBr₂) and copper(II) chloride (CuCl₂) are effective. These reactions offer a straightforward route to α-halo-β-diketones. mdpi.com Other methods include the use of N-halosuccinimides (e.g., NBS, NCS) or reagents like 1,3-dibromo-5,5-dimethylhydantoin. mdpi.com

The reaction of β-diketones with triphenylphosphine (B44618) dihalides (generated in situ from triphenylphosphine and the corresponding halogen) is another effective method for producing β-halo α,β-unsaturated ketones, where the enol form of the diketone is halogenated. cdnsciencepub.com

Table 2: Reagents for Direct α-Halogenation of 1,3-Diketones

| Halogen | Reagent(s) | Typical Substrate | Reference |

| Iodine | I₂ / K₂CO₃ in DMSO | Aromatic 1,3-dicarbonyls | mdpi.com |

| Bromine | CuBr₂ | Aryl ketones | mdpi.com |

| Bromine | 1,3-Dibromo-5,5-dimethylhydantoin | Indane-1,3-dione | mdpi.com |

| Chlorine | CuCl₂ | Aryl ketones | mdpi.com |

| Chlorine | 1,3-Dichloro-5,5-dimethylhydantoin | Indane-1,3-dione | mdpi.com |

These halogenated derivatives, particularly the trifluoromethylated compounds, serve as important intermediates. For example, trifluoromethylated β-enamino diketones, which can be synthesized from the corresponding trifluoromethylated β-diketones, are precursors for creating complex heterocyclic structures like pyrazoles and isoxazoles. rsc.orgnih.gov

Tautomeric Equilibria and Interconversion Dynamics of 1 O Tolylbutane 1,3 Dione

Fundamental Principles of Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (containing a ketone or aldehyde) and an "enol" form (an alkene with a hydroxyl group). encyclopedia.pub While the keto form is generally more stable for simple carbonyl compounds due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C), the situation is often reversed in β-diketones. fiveable.me

The enhanced stability of the enol tautomer in β-diketones, such as 1-o-tolylbutane-1,3-dione, is attributed to two primary factors:

Intramolecular Hydrogen Bonding: The enol form can create a stable six-membered ring through an intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen. organicchemistrytutor.comlibretexts.org This interaction, often termed a Resonance-Assisted Hydrogen Bond (RAHB), significantly stabilizes the enol tautomer. rsc.org

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group. This extended π-system allows for electron delocalization, which further lowers the energy of the enol form. fiveable.melibretexts.org

This interplay of stabilizing factors means that β-diketones often exist predominantly in their enol form, a stark contrast to monofunctional ketones. organicchemistrytutor.comlibretexts.org The equilibrium is dynamic, and its position can be influenced by factors such as solvent polarity, temperature, and the electronic and steric nature of the substituents attached to the dicarbonyl framework. researchgate.netmdpi.com

Spectroscopic Probes for Tautomeric Distribution Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for studying the keto-enol equilibrium in β-diketones. nih.govresearchgate.net Because the interconversion between the keto and enol forms is typically slow on the NMR timescale, separate signals for both tautomers can be observed and quantified in the same spectrum. nih.govmdpi.com

Key features in the ¹H NMR spectrum that allow for the differentiation and quantification of the tautomers include:

Enolic Hydroxyl Proton: The proton of the intramolecularly hydrogen-bonded hydroxyl group in the enol form is highly deshielded and appears as a sharp singlet at a very low field, often in the range of 12-17 ppm. thermofisher.commdpi.com

Methine Proton (Enol): The proton on the carbon between the two oxygen-bearing carbons (the C=CH proton) in the enol form typically gives a singlet around 5-6 ppm. preprints.org

Methylene (B1212753) Protons (Keto): The α-protons of the CH₂ group in the keto form appear as a singlet, usually at a higher field (further upfield) than the enol's methine proton, often in the 3-4 ppm region. preprints.org

By integrating the signal areas corresponding to specific protons of the keto and enol forms, the relative concentration of each tautomer can be calculated, allowing for the determination of the equilibrium constant (Keq = [enol]/[keto]). thermofisher.com For example, in a study of 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione, ¹H NMR was used to determine that the diketo-form was prevalent at approximately 80%, with distinct signals for the methylene protons of the keto form and the methine protons of the two possible enol forms being clearly identified and integrated. preprints.org

Table 1: Representative ¹H NMR Chemical Shifts for Keto and Enol Tautomers of β-Diketones

| Tautomer | Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Enol | Enolic OH | 12.0 - 17.0 |

| Vinylic CH | 5.0 - 6.5 | |

| Keto | Methylene CH₂ | 3.0 - 4.5 |

Note: Values are generalized and can vary based on the specific molecule, solvent, and temperature.

Other spectroscopic techniques like infrared (IR) spectroscopy can also be used, with the keto form showing characteristic C=O stretching frequencies that differ from the conjugated ketone and C=C stretching frequencies of the enol form. nih.gov

Influence of Substituent Effects on Tautomeric Preference in Aryl-Butane-1,3-diones

The nature of the substituents on the β-diketone skeleton profoundly influences the position of the tautomeric equilibrium. fiveable.meresearchgate.net In aryl-butane-1,3-diones, substituents on the aryl ring can alter the electronic properties of the system, thereby stabilizing or destabilizing one tautomer over the other.

For 1-arylbutane-1,3-diones, two principal enol tautomers are possible, arising from enolization toward either the aryl group or the methyl group. In the case of 1-phenylbutane-1,3-dione, the enol form where the double bond is conjugated with the phenyl ring is predominant. stackexchange.com This extended conjugation provides extra resonance stabilization. stackexchange.com

The introduction of a substituent on the aryl ring, as in this compound, brings additional electronic and steric considerations.

Electronic Effects: Electron-donating groups on the aryl ring generally increase the electron density in the conjugated system, which can further stabilize the enol form. Conversely, electron-withdrawing groups can decrease enol content. fiveable.memdpi.com

Steric Effects: A bulky substituent at the ortho position of the aryl ring, such as the methyl group in this compound, can introduce steric hindrance. This hindrance may disrupt the coplanarity between the aryl ring and the enol's planar six-membered ring, potentially reducing the stabilizing effect of conjugation. mdpi.com In some cases, bulky substituents have been shown to favor the keto form to relieve steric strain. rsc.orgorientjchem.org

Studies on related systems have shown that if substituents in the ortho-position of an aromatic ring prevent coplanarity, it can influence which enolic form is favored. mdpi.com The balance between these electronic and steric factors determines the final equilibrium position for a given substituted aryl-β-diketone.

Table 2: Enol Percentage for Selected β-Diketones

| Compound | Substituent R¹ | Substituent R² | % Enol (in CDCl₃) |

|---|---|---|---|

| Acetylacetone (B45752) | -CH₃ | -CH₃ | ~81 |

| Ethyl Acetoacetate | -CH₃ | -OCH₂CH₃ | ~8 |

| 1-Phenylbutane-1,3-dione | -C₆H₅ | -CH₃ | >95 |

Data compiled from various sources for comparative purposes. thermofisher.comstackexchange.commasterorganicchemistry.com The exact percentage can vary with solvent and temperature.

Computational Chemistry Insights into Tautomeric Stability and Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a vital tool for understanding the intricacies of keto-enol tautomerism. orientjchem.orgorgchemres.org These theoretical calculations provide deep insights into the relative stabilities of tautomers, the geometries of the molecules, and the energy barriers for their interconversion. researchgate.netresearchgate.net

Computational studies on β-diketones consistently show that the cis-enol form, stabilized by the intramolecular hydrogen bond, is significantly more stable than the diketo form in the gas phase. researchgate.netresearchgate.net For example, DFT calculations on acetylacetone predict the enol form to be more stable than the keto form. researchgate.net

For more complex molecules like aryl-butane-1,3-diones, computational methods can:

Predict Tautomer Stabilities: Calculate the relative energies of the different possible keto and enol tautomers, helping to predict which one will be dominant at equilibrium. orientjchem.org DFT calculations have shown that steric hindrance from bulky groups can be a driving force that shifts the equilibrium toward the diketo tautomer. rsc.org

Model Solvent Effects: By incorporating solvent models (like the Polarizable Continuum Model, PCM), calculations can predict how the tautomeric equilibrium will shift in different solvents. orgchemres.orgorgchemres.org Polar solvents often stabilize the more polar keto tautomer. orientjchem.org

Determine Interconversion Barriers: The transition state for the tautomeric interconversion can be modeled, and its energy calculated. This provides the activation energy barrier for the reaction, offering insights into the rate of interconversion. orientjchem.orgresearchgate.net In the absence of a catalyst, the direct tautomerization has a very high energy barrier, but this is significantly lowered in the presence of molecules that can facilitate proton transfer. researchgate.net

For this compound specifically, computational studies would be instrumental in dissecting the competing effects of the ortho-methyl group's electron-donating nature versus its steric hindrance on the planarity and stability of the conjugated enol form.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Acetylacetone (2,4-pentanedione) |

| 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione |

| Ethyl Acetoacetate |

| 1-Phenylbutane-1,3-dione |

| Vinyl alcohol |

Advanced Spectroscopic and Structural Elucidation of 1 O Tolylbutane 1,3 Dione

X-ray Crystallography for Solid-State Conformation and Intermolecular InteractionsShould a suitable crystal be grown, single-crystal X-ray diffraction would provide definitive proof of the molecular structure in the solid state. This analysis would reveal precise bond lengths, bond angles, and the planarity of the molecule. It would also detail any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Detailed research containing this data for 1-o-tolylbutane-1,3-dione is required to populate the sections as requested.

Reactivity Profiles and Transformative Chemistry of 1 O Tolylbutane 1,3 Dione

Reactions at the Active Methylene (B1212753) Group of the 1,3-Diketone Core

The methylene group positioned between the two carbonyls in a 1,3-diketone is termed an "active methylene" group. The presence of two adjacent electron-withdrawing carbonyl groups significantly increases the acidity of the protons on this central carbon. bohrium.comorganic-chemistry.org This acidity facilitates the formation of a stabilized enolate anion upon treatment with a base, which serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. organic-chemistry.org

Key reactions involving the active methylene group include:

Alkylation and Halogenation: The nucleophilic enolate readily reacts with electrophiles. For instance, alkylation can be achieved by treating the diketone with an alkyl halide in the presence of a base. Similarly, halogenation at the active methylene position is a common transformation. Research on the closely related isomer, 1-p-tolylbutane-1,3-dione, has shown that it can be effectively brominated at the active methylene position using reagents like ethyl-α-bromoacetoacetate-boron trifluoride etherate (EPDTB). figshare.com

Knoevenagel Condensation: This reaction involves the nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org 1,3-diones like 1-o-tolylbutane-1,3-dione are excellent substrates for Knoevenagel condensations, reacting with various aldehydes to form new carbon-carbon double bonds. researchgate.netsciensage.info

Condensation and Cyclization Reactions

The dual functionality of this compound makes it a valuable precursor for the synthesis of complex cyclic and heterocyclic systems through condensation and cyclization pathways.

The specific reactivity of this compound has been harnessed to construct intricate polycyclic aromatic frameworks. A notable example is its use in a base-promoted domino benzannulation reaction with 2,3-dibromoindenone. In this process, the nucleophilic enolate of this compound initiates a sequence of addition-elimination reactions, intramolecular cyclization, and aromatization. This regioselective reaction leads to the formation of a substituted 6-methyl-5-(o-tolyl)indeno[1,2-a]fluorene-7,12-dione in good yield (70%), demonstrating the utility of this diketone in building complex, fused ring systems.

The 1,3-dicarbonyl moiety is a classic synthon for building five- and six-membered nitrogen-containing heterocycles.

Pyrazoles: The condensation of 1,3-diketones with hydrazine (B178648) and its derivatives is a fundamental and widely used method for synthesizing substituted pyrazoles. dergipark.org.trorganic-chemistry.orgmdpi.com The reaction proceeds via cyclocondensation, where the hydrazine acts as a bidentate nucleophile attacking the two carbonyl carbons. mdpi.com Studies using the related isomer, 1-p-tolylbutane-1,3-dione, show its reaction with p-nitrophenyl hydrazine to form the corresponding 1,3,5-trisubstituted pyrazole (B372694) derivative. semanticscholar.org This highlights a general and predictable pathway for converting this compound into pyrazole-based structures.

Pyridin-2(1H)-ones: These six-membered heterocycles can also be synthesized from β-diketone precursors. Research has shown that 1-p-tolylbutane-1,3-dione can be converted into an α-acetyl-α-aroyl ketene-N,S-acetal intermediate. This intermediate then undergoes a Vilsmeier cyclization reaction to afford 3-aroyl-5-formyl-4-halo pyridin-2(1H)-ones in good yields. rsc.org Another approach involves the thermal cyclization of N-propargyl enamines, which can be formed from the condensation of 1-p-tolylbutane-1,3-dione and propargylamine, to yield pyridine (B92270) derivatives. sorbonne-universite.fr

Synthesis of Fused Polycyclic Systems Utilizing this compound (e.g., Indeno[1,2-a]fluorene-7,12-diones)

Electrophilic and Nucleophilic Additions to the Carbonyl Centers

The carbonyl groups of this compound are susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition: The carbonyl oxygen atoms possess lone pairs of electrons and are Lewis basic sites. They can be attacked by electrophiles, most commonly a proton in acid-catalyzed reactions. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, activating it towards nucleophilic attack. This is a key step in the keto-enol tautomerism that is characteristic of β-dicarbonyl compounds.

Nucleophilic Addition: The carbonyl carbons are electrophilic and are primary sites for attack by nucleophiles. acs.orgnih.gov This is a fundamental step in many reactions of diketones. A prime example is the reduction of the carbonyl groups by hydride reagents (e.g., from NaBH₄), which involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This addition breaks the C=O π-bond and, after protonation, forms a hydroxyl group.

Oxidative and Reductive Transformations of the Diketone Moiety

The diketone functionality can undergo both oxidation and reduction to yield a variety of products.

Reductive Transformations: The reduction of 1,3-diketones is a common method for preparing 1,3-diols. The stereochemical outcome of this reduction can often be controlled. For example, reduction with sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of syn- and anti-1,3-diols. rsc.org However, highly diastereoselective methods have been developed. The use of a borane-pyridine complex in the presence of titanium tetrachloride (TiCl₄) has been shown to reduce 1,3-diketones to the corresponding syn-1,3-diols with excellent yields and selectivity. acs.orgresearchgate.net Conversely, albumin-controlled reductions of aromatic 1,3-diketones with NaBH₄ can produce anti-1,3-diols with high diastereomeric excess. rsc.orgrsc.orgnih.gov These methods are applicable to aryl-substituted diketones like this compound for the stereocontrolled synthesis of 1-o-tolylbutane-1,3-diol.

Oxidative Transformations: The diketone moiety can be subjected to various oxidative reactions.

Oxidative Cleavage: Under aerobic photooxidation conditions catalyzed by molecular iodine, 1,3-diketones can be cleaved to produce carboxylic acids. organic-chemistry.org This method offers a metal-free pathway to degrade the diketone structure. Anionic oxidative rearrangement is another, though less explored, pathway to form carboxylates. rsc.org

Oxidation to 1,2,3-Triones: The active methylene group can be oxidized to a carbonyl group, converting the 1,3-diketone into a 1,2,3-trione. Reagents such as selenium dioxide (SeO₂) are effective for this transformation. asianpubs.org

α-Hydroxylation: An efficient, transition-metal-free method for the 2-hydroxylation of 1,3-diketones uses atmospheric oxygen as the oxidant, catalyzed by potassium fluoride (B91410) with a base, to form 2-hydroxy-1,3-diketones. bohrium.com

Coordination Chemistry and Metal Complexation with 1 O Tolylbutane 1,3 Dione Ligands

β-Diketones as Bidentate Ligands for Metal Ions

β-Diketone compounds are characterized by the presence of two carbonyl groups separated by a single carbon atom. icm.edu.pl A crucial feature of β-diketones is their existence in a dynamic equilibrium between two tautomeric forms: the keto and enol forms. icm.edu.plulisboa.pt This equilibrium is typically shifted significantly toward the enol form, a preference stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and electron delocalization. icm.edu.plulisboa.pt

The acidic nature of the enolic proton allows for its replacement by a metal ion, enabling the β-diketone to act as a uninegative, bidentate ligand. ulisboa.ptresearchgate.net The two oxygen atoms of the deprotonated enolate form coordinate with a metal ion, creating a stable six-membered chelate ring. researchgate.net This bidentate coordination is more stable than coordination with equivalent monodentate ligands, a phenomenon known as the "chelate effect," which arises because the dissociation of the ligand becomes a multi-step process. ulisboa.pt β-Diketones are considered "O,O-donor" ligands and have demonstrated the ability to form stable complexes with a vast majority of elements in the periodic table, including transition metals, lanthanides, and even some non-metals. ulisboa.ptresearchgate.net The specific properties of the resulting metal complex can be fine-tuned by altering the substituents on the β-diketone backbone. researchgate.net

Synthesis and Characterization of Metal Chelates Involving 1-o-Tolylbutane-1,3-dione

The synthesis of metal chelates with β-diketones like this compound generally involves the reaction of the ligand with a suitable metal salt in a solvent. The deprotonation of the β-diketone's enolic form is often facilitated by a base. A common synthetic strategy involves the reaction between the β-diketone and a metal salt, such as a halide, acetate, or nitrate, in an appropriate solvent like ethanol (B145695) or a buffered aqueous solution.

For instance, a general procedure for forming a transition metal complex would involve dissolving this compound in a solvent, adding a base to form the enolate anion, followed by the addition of a metal salt. The resulting metal chelate often precipitates from the solution and can be purified by recrystallization. In some cases, the formation of a copper(II) chelate is used as a method to purify the β-diketone ligand itself, with the pure ligand being recovered by subsequent decomposition of the copper complex. nih.gov

The characterization of these metal complexes is crucial to confirm their structure and properties. A variety of analytical techniques are employed for this purpose.

Table 1: General Synthesis and Characterization Methods for Metal Chelates of this compound

| Aspect | Method / Technique | Information Obtained |

| Synthesis | Reaction of the ligand with a metal salt (e.g., chloride, nitrate) in a solvent (e.g., ethanol), often with a base to promote deprotonation. | Formation of the metal-ligand complex, typically as a solid precipitate. |

| Structural Characterization | Single-Crystal X-ray Diffraction | Provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the coordination geometry. ulisboa.ptmdpi.com |

| Spectroscopic Characterization | Infrared (IR) Spectroscopy | Confirms coordination by showing the disappearance of the enolic O-H band and shifts in the C=O and C=C stretching frequencies. ajchem-a.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's structure and purity. In diamagnetic complexes, it can confirm the ligand-to-metal ratio. | |

| UV-Visible (Electronic) Spectroscopy | Gives insight into the electronic transitions within the complex, helping to determine the coordination environment and geometry (e.g., octahedral, square planar). ajchem-a.com | |

| Compositional Analysis | Elemental Analysis | Determines the percentage composition of C, H, and N, which helps in verifying the stoichiometric ratio of metal to ligand in the complex. ajchem-a.com |

| Physical Properties | Magnetic Susceptibility Measurement | Distinguishes between paramagnetic (unpaired electrons) and diamagnetic (no unpaired electrons) complexes, providing information about the metal's oxidation state and electron configuration. ajchem-a.com |

| Molar Conductance Measurement | Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent, revealing if any ions are outside the primary coordination sphere. ajchem-a.com |

Luminescent Lanthanide Complexes Incorporating β-Diketone Derivatives

Lanthanide ions (Ln³⁺), such as Europium (Eu³⁺) and Terbium (Tb³⁺), possess unique photophysical properties, including sharp, element-specific emission bands and long luminescence lifetimes. mdpi.comnih.gov However, their direct excitation is inefficient due to very low absorption coefficients. d-nb.info To overcome this, β-diketone ligands like this compound are employed as "antennas". nih.gov

In these complexes, the β-diketone ligand, which has a large absorption cross-section, absorbs incident light (typically UV) and is excited from its ground state (S₀) to a singlet excited state (S₁). d-nb.info Through a process called intersystem crossing, it rapidly transitions to a lower-energy triplet state (T₁). d-nb.info The energy from this triplet state is then transferred to the lanthanide ion, exciting it to one of its f-orbital energy levels. The lanthanide ion then relaxes back to its ground state by emitting light at its characteristic wavelength, resulting in the observed luminescence. d-nb.info This entire process is known as the "antenna effect" or photosensitized luminescence. nih.govd-nb.info Aromatic β-diketones are considered particularly promising for creating strongly light-absorbing metal complexes. researchgate.net

Table 2: Components and Mechanism of Luminescent Lanthanide-β-diketonate Complexes

| Component | Example | Function |

| Emitting Center | Eu³⁺ (red emission), Tb³⁺ (green emission), Yb³⁺ (NIR emission) | The source of the characteristic, sharp-line light emission. d-nb.info |

| Antenna Ligand | This compound or other β-diketone derivatives | Absorbs excitation energy efficiently (e.g., UV light) and transfers it to the lanthanide ion. nih.gov |

| Ancillary/Co-ligand | 1,10-phenanthroline, Phosphine oxides | Can be used to saturate the metal's coordination sphere, preventing quenching by solvent molecules and enhancing stability and quantum yield. researchgate.netrsc.org |

| Luminescence Mechanism | 1. Ligand absorbs light (S₀ → S₁).2. Intersystem crossing to triplet state (S₁ → T₁).3. Intramolecular energy transfer from ligand (T₁) to lanthanide ion.4. Lanthanide ion emits light (f-f transition). | The overall process of photosensitized emission, or the "antenna effect". d-nb.info |

Catalytic Applications of Metal-Diketone Complexes

Metal complexes derived from β-diketone ligands are not only important in materials science but also serve as effective catalysts in a variety of organic transformations. icm.edu.pl Metal acetylacetonates, the simplest β-diketonate complexes, have a long history of use in catalysis for important bond-forming reactions. ulisboa.ptulisboa.pt The catalytic activity stems from the ability of the metal center to coordinate with substrates and facilitate their reaction, while the diketonate ligand helps to solubilize the metal in organic media and stabilize it in a specific oxidation state.

These complexes are frequently used in polymer technology as polymerization catalysts. icm.edu.pl They also catalyze a range of other chemical reactions. The choice of both the metal and the substituents on the diketone ligand can be tailored to optimize the catalyst for a specific reaction. For example, fluorinated β-diketonate ligands can enhance the Lewis acidity of the metal center and improve the catalyst's thermal stability and solubility. researchgate.net

Table 3: Selected Catalytic Applications of Metal-β-Diketone Complexes

| Reaction Type | Description | Commonly Used Metals |

| Polymerization | Catalyzing the formation of polymers from monomers. | Transition metals |

| Olefin Oxidation | The oxidation of alkenes to form other functional groups like epoxides or diols. icm.edu.pl | Transition metals (e.g., Mn, Co) |

| Epoxidation | The specific conversion of an alkene to an epoxide. icm.edu.pl | Transition metals |

| Oligomerization | The conversion of monomers into short-chain polymers (oligomers). icm.edu.pl | Transition metals (e.g., Ni) |

| Bond-Forming Reactions | General catalysis of reactions that form new carbon-carbon or carbon-heteroatom bonds. ulisboa.ptulisboa.pt | Various transition metals |

Emerging Applications and Future Research Directions of 1 O Tolylbutane 1,3 Dione

Strategic Building Block for Complex Organic Synthesis

1-o-Tolylbutane-1,3-dione serves as a valuable and versatile building block in the field of organic synthesis. lookchem.comnih.govthieme.de Its bifunctional nature, characterized by the presence of two carbonyl groups separated by a methylene (B1212753) group, allows for a rich and diverse reactivity profile. This enables chemists to construct complex molecular architectures through a variety of synthetic transformations. The inherent reactivity of the 1,3-dicarbonyl moiety makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. acgpubs.orgbohrium.comresearchgate.netnih.govuomus.edu.iq

The methylene group flanked by the two carbonyls is sufficiently acidic to be easily deprotonated, forming a stable enolate ion. This nucleophilic character allows for a variety of C-C bond-forming reactions, including alkylations and acylations, further expanding the synthetic utility of this compound.

Furthermore, 1,3-diketones like this compound are key substrates in numerous named reactions, including:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of the diketone with aldehydes or ketones, leading to the formation of α,β-unsaturated compounds. These products can then undergo further transformations, such as Michael additions, to build even more complex molecules. acgpubs.orgresearchgate.net

Hantzsch Dihydropyridine Synthesis: While the classical Hantzsch synthesis utilizes a β-ketoester, the principles can be adapted for 1,3-diketones to synthesize substituted pyridines, a common motif in medicinal chemistry. acgpubs.org

Gewald Reaction: This multicomponent reaction allows for the synthesis of highly substituted thiophenes from a 1,3-diketone, elemental sulfur, and a compound containing an activated methylene group. acgpubs.org

The ability of this compound to participate in these and other reactions makes it a powerful tool for synthetic chemists to access a diverse array of molecular scaffolds. Its utility is further demonstrated in its use as an intermediate in the synthesis of pharmaceuticals and fragrances. lookchem.com

Precursors for Advanced Materials Development (e.g., Chromatographic Column Coatings)

The unique properties of this compound and its derivatives make them promising candidates for the development of advanced materials. One notable application is in the field of chromatography. The para-substituted analog, 1-p-tolylbutane-1,3-dione, has been identified as a potential coating for gas chromatography columns. The ability of the diketone moiety to interact with various analytes through dipole-dipole interactions and hydrogen bonding can provide unique selectivity for separating complex mixtures.

The manufacturing process of wall-coated open tubular (WCOT) capillary GC columns is a multi-step process that includes the application of a stationary phase onto the inner wall of a fused silica (B1680970) capillary. elementlabsolutions.com The choice of stationary phase is critical for the column's performance, and novel materials are constantly being explored to improve separation efficiency and thermal stability. elementlabsolutions.com While specific research on this compound as a column coating is not extensively documented, the known application of its isomer suggests a potential avenue for future investigation. The ortho-tolyl group may impart different selectivity compared to the para-tolyl group due to steric effects, which could be advantageous for specific separation challenges.

Furthermore, 1,3-diketones are known to be used in the sol-gel synthesis of organic-inorganic hybrid materials. bohrium.com These materials can have applications as gas sensors, molecular thermometers, and in optical fibers. bohrium.com The ability of this compound to form metal complexes could be exploited in this context to create materials with tailored electronic and optical properties.

Design and Synthesis of Novel Bioactive Molecules Utilizing the 1,3-Diketone Scaffold

The 1,3-diketone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. acgpubs.orgisca.me This structural motif is known to be crucial for the anti-inflammatory activity of certain compounds. nih.gov The ability of the 1,3-diketone moiety to chelate metal ions, such as magnesium, has been implicated in its mechanism of action, potentially by interfering with the assembly of protein complexes involved in the inflammatory response. nih.gov

Derivatives of 1,3-diketones have been synthesized and shown to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. acgpubs.orgisca.meisca.me For instance, the reaction of 1,3-diketones with diazonium salts can yield arylazo derivatives, some of which exhibit significant antimicrobial activity against Gram-positive bacteria. isca.me

The versatility of the 1,3-diketone core allows for the synthesis of a diverse library of heterocyclic compounds with potential therapeutic applications. These include:

Chromenes and Coumarins: These oxygen-containing heterocycles are known for their varied biological activities, including anticancer and anticoagulant properties. acgpubs.org

Pyrimidines, Pyridines, and Pyrazoles: These nitrogen-containing heterocycles are fundamental components of many drugs. acgpubs.orgbohrium.com

Thiophenes and Thiazoles: Sulfur-containing heterocycles that also exhibit a range of biological effects. lookchem.comacgpubs.org

Given the established biological importance of the 1,3-diketone scaffold and its derivatives, this compound represents a valuable starting material for the design and synthesis of new bioactive molecules. The tolyl group can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Theoretical Chemistry and Molecular Modeling for Predictive Studies in 1,3-Diketone Reactivity

Theoretical chemistry and molecular modeling are powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can be used to investigate the mechanisms of reactions involving 1,3-diketones. researchgate.netacs.org

One key aspect of 1,3-diketone chemistry that can be studied computationally is their keto-enol tautomerism. mdpi.com The position of this equilibrium, which is influenced by factors such as the solvent and the substituents on the diketone, has a profound impact on its reactivity. mdpi.com Computational models can predict the relative stabilities of the keto and enol forms of this compound, providing valuable insights for designing synthetic strategies.

Furthermore, molecular modeling can be employed to understand the interactions of 1,3-diketone derivatives with biological targets. Docking simulations, for instance, can predict how a molecule binds to the active site of an enzyme or a receptor. researchgate.netnih.gov This information is invaluable for the rational design of new drugs. For example, docking studies have shown that the 1,3-diketone moiety can coordinate with metal ions in biological systems, which may be a key aspect of their mechanism of action. nih.gov

Computational studies can also be used to predict the spectroscopic properties of this compound and its derivatives, aiding in their characterization. By combining theoretical predictions with experimental results, researchers can gain a deeper understanding of the structure-activity relationships of this important class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-o-Tolylbutane-1,3-dione, and how can reaction conditions be optimized?

- Methodology : The synthesis of β-diketones like this compound typically involves Claisen condensation between an arylacetone and an acid chloride. Key steps include:

- Using anhydrous solvents (e.g., ethyl acetate or THF) to minimize hydrolysis of the acid chloride.

- Optimizing temperature (e.g., 0–5°C for initial mixing, followed by reflux at 60–80°C) to balance reaction rate and side-product formation.

- Employing catalysts such as sodium hydride or triethylamine to deprotonate the α-hydrogen of the ketone .

- Safety Note : Follow protocols for handling flammable solvents (e.g., grounding equipment to prevent static discharge) and corrosive reagents (e.g., acid chlorides) as outlined in OSHA HazCom standards .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the presence of the diketone moiety (δ ~2.5–3.5 ppm for methylene protons) and aromatic o-tolyl groups.

- IR Spectroscopy : Peaks at ~1700–1750 cm for carbonyl stretching.

- HPLC or GC-MS : To assess purity (>95%) and detect residual solvents or byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Key Precautions :

- Personal Protective Equipment (PPE) : Wear fluorocarbon rubber gloves (480-minute penetration resistance), safety goggles, and flame-retardant lab coats .

- Storage : Store in a cool, ventilated area away from oxidizers and strong bases. Use explosion-proof refrigerators for long-term storage .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent contamination of waterways .

Advanced Research Questions

Q. How do steric and electronic effects of the o-tolyl group influence the reactivity of this compound in coordination chemistry?

- Experimental Design :

- Synthesize metal complexes (e.g., with Cu(II) or Fe(III)) and compare their stability constants to analogs with unsubstituted phenyl groups.

- Use X-ray crystallography to analyze ligand geometry and metal-ligand bond lengths.

- Data Analysis : Correlate steric bulk (via Tolman cone angles) with catalytic activity in oxidation reactions .

Q. What computational methods are effective in predicting the tautomeric behavior of this compound in different solvents?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model enol-keto equilibria.

- Compare with experimental H NMR data in solvents like DMSO-d (polar aprotic) and CDCl (non-polar).

- Key Insight : Solvent polarity stabilizes the enol form via hydrogen bonding, while non-polar solvents favor the diketone .

Q. How can this compound be functionalized for applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold)?

- Synthetic Strategy :

- Introduce substituents at the α- or γ-positions via alkylation or Michael addition.

- Screen derivatives against kinase panels (e.g., EGFR or VEGFR) using fluorescence-based assays.

- Data Interpretation : Use QSAR models to link electronic parameters (Hammett σ values) to inhibitory potency .

Data Contradictions and Resolution

Q. Conflicting reports exist on the photostability of this compound. How can experimental design address this?

- Approach :

- Conduct accelerated degradation studies under UV light (λ = 254 nm) in inert (N) and aerobic conditions.

- Monitor degradation products via LC-MS and compare with computational predictions of radical intermediates.

- Resolution : Contradictions may arise from trace impurities (e.g., peroxides) acting as photosensitizers; use ultra-pure solvents and degas samples .

Methodological Best Practices

Q. What advanced spectroscopic techniques can resolve overlapping signals in the characterization of this compound derivatives?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.